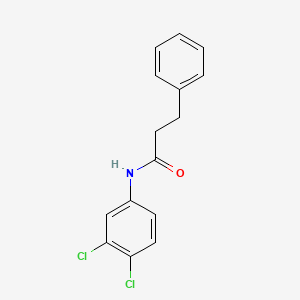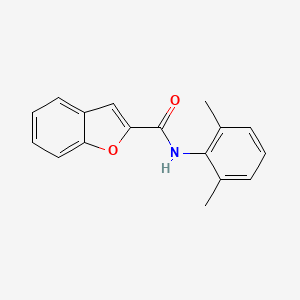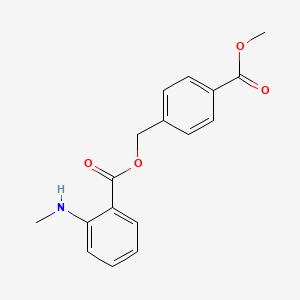![molecular formula C16H22N2O2 B5865127 N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide](/img/structure/B5865127.png)
N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide, also known as ACPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ACPA belongs to the family of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being studied for their potential use in treating various medical conditions.
Mécanisme D'action
N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that play a role in pain perception, mood, and inflammation. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, this compound has been shown to have neuroprotective effects, protecting against damage to the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide in lab experiments is its specificity for FAAH inhibition. This compound has been shown to be highly selective for FAAH, meaning that it does not affect other enzymes in the body. This specificity allows for more accurate and reliable results in lab experiments. One limitation of using this compound in lab experiments is its relatively short half-life. This compound is rapidly metabolized in the body, meaning that its effects may be short-lived.
Orientations Futures
There are a number of potential future directions for research on N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide. One area of interest is the development of more potent and selective FAAH inhibitors. Another area of interest is the study of this compound in combination with other drugs for the treatment of various medical conditions. Additionally, there is interest in studying the long-term effects of this compound use and its potential for addiction and abuse. Finally, there is interest in studying the potential use of this compound in the treatment of other medical conditions, such as epilepsy and cancer.
Méthodes De Synthèse
The synthesis of N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide involves the reaction of 4-aminophenylacetic acid with cyclohexylcarbonyl chloride. The resulting intermediate is then reacted with acetic anhydride to yield this compound. The synthesis process has been optimized to yield high purity and yield of the final product.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide has been studied for its potential therapeutic applications in various medical conditions. Some of the conditions being studied include pain management, anxiety, and inflammation. This compound has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for pain management and inflammation-related conditions.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(19)17-14-7-9-15(10-8-14)18-16(20)11-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVUTCAROFXDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

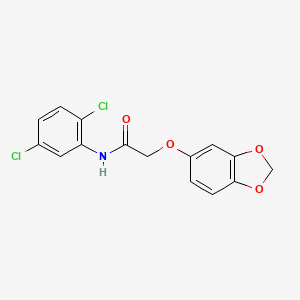
![3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5865048.png)
![1'-allyl-5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5865054.png)



![methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5865088.png)
![methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5865095.png)
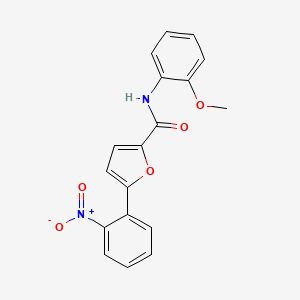
![4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5865115.png)
